Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

ligand efficiency molecular weight physicochemical property

(E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide (CAS 441291-21-0) is a synthetic small molecule (C₁₆H₁₃FN₂O₂S, MW 316.35 g/mol) belonging to the benzothiazole‑derived benzamide class. The compound features a 6‑fluoro substituent on the benzothiazole core and a 4‑methoxy group on the benzamide ring, yielding an XLogP3 of 3.7, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 67.2 Ų.

Molecular Formula C16H13FN2O2S
Molecular Weight 316.35
CAS No. 441291-21-0
Cat. No. B2383403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
CAS441291-21-0
Molecular FormulaC16H13FN2O2S
Molecular Weight316.35
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H13FN2O2S/c1-19-13-8-5-11(17)9-14(13)22-16(19)18-15(20)10-3-6-12(21-2)7-4-10/h3-9H,1-2H3
InChIKeyXTPIWOLRVUDJBH-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 441291-21-0: (E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide – Procurement-Grade Overview for Medicinal Chemistry and Early-Stage Discovery


(E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide (CAS 441291-21-0) is a synthetic small molecule (C₁₆H₁₃FN₂O₂S, MW 316.35 g/mol) belonging to the benzothiazole‑derived benzamide class [1]. The compound features a 6‑fluoro substituent on the benzothiazole core and a 4‑methoxy group on the benzamide ring, yielding an XLogP3 of 3.7, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 67.2 Ų [1]. It is commercially available at ≥95% purity for research use , positioning it as a functionalized scaffold for kinase inhibitor programs and other target‑focused medicinal chemistry campaigns.

Why (E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide Cannot Be Replaced by In‑Class Analogs Without Compromising Key Physicochemical Parameters


Although multiple analogs sharing the 6‑fluoro‑3‑methyl‑benzothiazol‑2(3H)‑ylidene core are commercially listed, their benzamide substituents differ substantially in size, polarity, and hydrogen‑bonding capacity. For example, the 4‑(N,N‑dimethylsulfamoyl) analog (CAS 477511‑40‑3; MW 393.5) and the 4‑(tert‑butyl) analog (CAS 477510‑99‑9; MW 342.43) each increase molecular weight by ≥8% relative to the 4‑methoxy compound, altering ligand efficiency and physicochemical profiles. Even the regioisomeric 3‑methoxy variant (same MW, 316.35) shifts the methoxy orientation from the para to the meta position, which can affect molecular recognition and target binding . Consequently, generic substitution among these analogs is likely to perturb both in vitro and in vivo behaviour, making head‑to‑head quantitative comparison essential for informed procurement decisions.

Quantitative Differentiation of (E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide versus Closest Analogs


Molecular Weight Advantage Over Bulky Analogs: 4‑Methoxy vs. 4‑(tert‑Butyl) and 4‑(N,N‑Dimethylsulfamoyl) Derivatives

The 4‑methoxy compound (MW 316.35) is 8.2% lighter than the 4‑(tert‑butyl) analog (MW 342.43) and 24.4% lighter than the 4‑(N,N‑dimethylsulfamoyl) analog (MW 393.5) . Lower molecular weight within the same core scaffold generally translates into higher ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ ÷ heavy‑atom count), a key metric in fragment‑based and lead‑optimisation campaigns where procurement decisions hinge on physicochemical starting points.

ligand efficiency molecular weight physicochemical property

Fluorine‑Enabled Metabolic Stability: 6‑Fluoro‑Benzothiazole vs. Non‑Fluorinated Benzothiazole Scaffolds

The 6‑fluoro substituent on the benzothiazole core is present in the target compound (CAS 441291‑21‑0) [1] but absent in non‑fluorinated analogs such as (Z)‑4‑cyano‑N‑(3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide (CAS 330677‑92‑4; C₁₆H₁₁N₃OS, MW 293.34) . Strategic fluorine incorporation at the 6‑position is well‑established in medicinal chemistry to block cytochrome P450‑mediated oxidative metabolism at that site, thereby extending microsomal half‑life without necessarily increasing molecular complexity.

metabolic stability fluorine benzothiazole

Hydrogen‑Bond Acceptor Profile: 4‑Methoxy vs. Regioisomeric 3‑Methoxy Benzamide

The target compound possesses four hydrogen‑bond acceptors and zero hydrogen‑bond donors with a TPSA of 67.2 Ų [1]. The 3‑methoxy regioisomer, while maintaining identical molecular formula and molecular weight (C₁₆H₁₃FN₂O₂S, MW 316.35), relocates the methoxy group from the para to the meta position of the benzamide ring . This positional difference alters the spatial orientation of the oxygen lone‑pair electrons available for hydrogen‑bond acceptance, potentially changing target‑binding geometry without altering bulk physicochemical descriptors.

regioisomer hydrogen bonding target recognition

Procurement‑Guiding Application Scenarios for (E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide (CAS 441291‑21‑0)


Lead‑Optimisation Programs Prioritising Ligand Efficiency: Selecting the Lightest Benzothiazole‑Benzamide Scaffold

When a medicinal chemistry program has identified a benzothiazole‑benzamide core as a hit but the lead series has drifted toward high‑MW analogs (e.g., the 4‑(N,N‑dimethylsulfamoyl) derivative at MW 393.5 [1]), switching procurement to the 4‑methoxy compound (MW 316.35) immediately reduces molecular weight by 24.4% while retaining the 6‑fluoro‑3‑methyl‑benzothiazol‑2(3H)‑ylidene pharmacophore. This enables more efficient exploration of property space without sacrificing the core scaffold .

Pharmacokinetic Optimisation via the 6‑Fluoro Substituent: Differentiating from Non‑Fluorinated Benzothiazoles

For discovery teams requiring a metabolically stabilised benzothiazole scaffold, the 6‑fluoro motif of CAS 441291‑21‑0 [1] offers a well‑validated strategy for blocking CYP450 oxidation, a feature absent in non‑fluorinated analogs such as (Z)‑4‑cyano‑N‑(3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide (CAS 330677‑92‑4) . Procuring the fluorinated compound at the screening stage eliminates the need for later‑stage re‑synthesis to introduce metabolic protection.

Regiochemistry‑Defined Screening: 4‑Methoxy (Para) vs. 3‑Methoxy (Meta) Isomer Differentiation

When a screening hypothesis specifies a para‑substituted benzamide pharmacophore, the 4‑methoxy regioisomer (CAS 441291‑21‑0) must be procured rather than the 3‑methoxy variant, despite their identical molecular formula and molecular weight. The para‑methoxy orientation produces a distinct spatial hydrogen‑bond‑acceptor geometry that may be critical for target engagement; substituting the meta isomer could yield false‑negative screening results if the target binding site requires the para‑positioned acceptor [1].

Quote Request

Request a Quote for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.